molecular formula C24H30N4O3 B4197160 1-(3,4-dimethylbenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine

1-(3,4-dimethylbenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine

Cat. No. B4197160
M. Wt: 422.5 g/mol
InChI Key: ODAMRJDZKANPNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-dimethylbenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine, commonly known as DMNP, is a chemical compound that belongs to the family of piperazine derivatives. DMNP is used in scientific research for its unique properties, including its ability to act as a fluorescent probe and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of DMNP is not fully understood. However, it is believed that DMNP acts by binding to specific proteins and enzymes in the body, leading to changes in their activity. DMNP has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
DMNP has been shown to have various biochemical and physiological effects. In vitro studies have shown that DMNP inhibits the growth of cancer cells and induces apoptosis. DMNP has also been shown to have neuroprotective effects in animal models of neurodegenerative disorders. However, the effects of DMNP in vivo are not fully understood, and further studies are needed to determine its safety and efficacy.

Advantages and Limitations for Lab Experiments

DMNP has several advantages for lab experiments. Its fluorescent properties make it useful for imaging and detection, and its potential therapeutic properties make it a promising candidate for drug development. However, DMNP also has limitations, including its complex synthesis method and limited availability. Additionally, the effects of DMNP in vivo are not fully understood, and further studies are needed to determine its safety and efficacy.

Future Directions

There are several future directions for DMNP research. One direction is to further investigate its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders. Another direction is to develop new methods for synthesizing DMNP that are more efficient and cost-effective. Additionally, further studies are needed to determine the safety and efficacy of DMNP in vivo and to explore its potential for drug delivery and imaging applications.
Conclusion:
In conclusion, DMNP is a chemical compound that has unique properties and potential applications in scientific research. Its synthesis method is complex, and its effects in vivo are not fully understood. However, DMNP has several advantages for lab experiments, including its fluorescent properties and potential therapeutic properties. Further research is needed to fully understand the mechanism of action of DMNP and to explore its potential for drug development and imaging applications.

Scientific Research Applications

DMNP is widely used in scientific research due to its unique properties. DMNP is a fluorescent probe that emits light at a specific wavelength when excited by light of a certain wavelength. This property makes DMNP useful in various applications, including fluorescence microscopy, flow cytometry, and cell sorting. DMNP is also being investigated for its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.

properties

IUPAC Name

(3,4-dimethylphenyl)-[4-(4-nitro-3-piperidin-1-ylphenyl)piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N4O3/c1-18-6-7-20(16-19(18)2)24(29)27-14-12-25(13-15-27)21-8-9-22(28(30)31)23(17-21)26-10-4-3-5-11-26/h6-9,16-17H,3-5,10-15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODAMRJDZKANPNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=CC(=C(C=C3)[N+](=O)[O-])N4CCCCC4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,4-dimethylbenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine
Reactant of Route 2
Reactant of Route 2
1-(3,4-dimethylbenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine
Reactant of Route 3
Reactant of Route 3
1-(3,4-dimethylbenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine
Reactant of Route 4
Reactant of Route 4
1-(3,4-dimethylbenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine
Reactant of Route 5
Reactant of Route 5
1-(3,4-dimethylbenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine
Reactant of Route 6
Reactant of Route 6
1-(3,4-dimethylbenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.